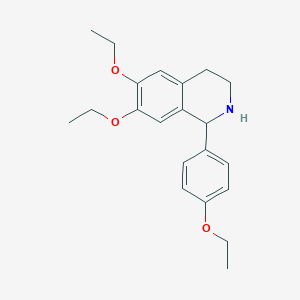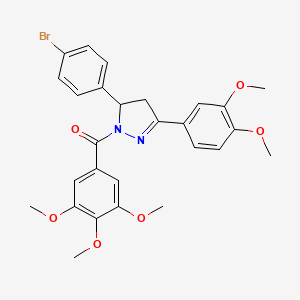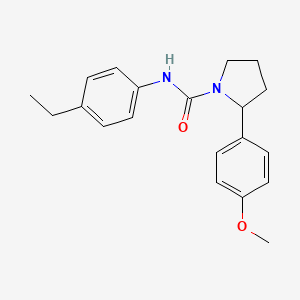![molecular formula C23H29NO4 B6079834 [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. MPMP is classified as a piperidine derivative and is a potent agonist of the mu-opioid receptor.
Mechanism of Action
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor involved in pain modulation. Activation of the mu-opioid receptor by [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol results in the inhibition of neurotransmitter release, leading to analgesic effects. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol also activates the reward pathway in the brain, which may contribute to its potential use in the treatment of opioid addiction.
Biochemical and Physiological Effects:
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been shown to produce potent analgesic effects in animal models of pain. It has also been found to reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models of addiction. However, [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been found to produce respiratory depression and sedation, which are common side effects of opioid agonists.
Advantages and Limitations for Lab Experiments
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor and can produce potent analgesic effects, making it a useful tool for studying pain modulation. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol also has potential use in the treatment of opioid addiction, making it a valuable compound for addiction research. However, [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has limitations in that it produces respiratory depression and sedation, which may complicate experiments involving behavioral testing.
Future Directions
There are several future directions for research on [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol. One area of interest is the development of analogs with improved pharmacological properties, such as reduced side effects. Another area of research is the investigation of the potential use of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol in the treatment of other conditions, such as depression and anxiety. Additionally, studies on the long-term effects of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol use are needed to determine its safety and efficacy for clinical use.
Synthesis Methods
The synthesis of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)benzoyl chloride. This intermediate is then reacted with piperidine to form 1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)piperidine. Finally, the reduction of this compound with sodium borohydride results in the formation of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol.
Scientific Research Applications
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been extensively studied for its potential use as an analgesic. It has been found to have a high affinity for the mu-opioid receptor and can produce potent analgesic effects in animal models of pain. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has also been investigated for its potential use in the treatment of opioid addiction. Studies have shown that [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol can reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models.
properties
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-27-21-11-6-5-8-19(21)16-22(26)24-14-7-12-23(17-24,18-25)13-15-28-20-9-3-2-4-10-20/h2-6,8-11,25H,7,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQDQJVZJJDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)

![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)



![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)

![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)